molecular formula C19H16O4S B11545977 4-(Benzyloxy)phenyl benzenesulfonate

4-(Benzyloxy)phenyl benzenesulfonate

Cat. No.: B11545977
M. Wt: 340.4 g/mol
InChI Key: RGJFNLCJMKVAGX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl benzenesulfonate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile chemical intermediate. Its structure, featuring a benzenesulfonate group linked to a benzyloxyphenyl ring, is a key scaffold in the design and synthesis of novel bioactive molecules. Research on closely related sulfonamide and sulfonate compounds has demonstrated their potential as targeted therapeutic agents . This compound serves as a valuable precursor in the synthesis of more complex molecules. For instance, structural analogues, specifically N -(4-(Benzyloxy)phenyl)sulfonamide derivatives, have been identified as novel antagonists of the Human Androgen Receptor (AR), targeting the Activation Function 2 (AF2) site . Such antagonists are being investigated for the treatment of prostate cancer, with some derivatives exhibiting excellent AR antagonistic activity (IC50 values in the submicromolar range) and demonstrating efficacy in inhibiting tumor growth in vivo . Furthermore, the benzenesulfonamide core is a recognized pharmacophore in the development of agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a critical nuclear hormone receptor and a validated therapeutic target for managing type 2 diabetes . Non-TZD benzenesulfonamide derivatives have been developed as selective PPARγ modulators (SPPARMs), which can improve insulin sensitivity and normalize blood glucose levels while potentially avoiding the severe side effects associated with older drug classes . As an intermediate, this compound provides researchers with a building block to explore these and other structure-activity relationships, contributing to the discovery of new therapeutic candidates with improved efficacy and safety profiles. This product is sold for non-human research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H16O4S

Molecular Weight

340.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) benzenesulfonate

InChI

InChI=1S/C19H16O4S/c20-24(21,19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

RGJFNLCJMKVAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl benzenesulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonic acid is replaced by the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)phenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl benzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Sulfonate esters differ primarily in the substituents on the phenolic ring (R₁) and the sulfonate-linked aromatic ring (R₂). Below is a comparison of key analogs:

Compound Name R₁ (Phenolic Ring) R₂ (Sulfonate Ring) Physical State Yield (%) Key Spectral Data (¹H NMR/HRMS)
4-(Benzyloxy)phenyl benzenesulfonate* –OCH₂C₆H₅ (benzyloxy) –H (benzene) Likely solid ~70–90† δ 7.2–7.8 (m, aromatic), δ 5.1 (s, –OCH₂–)
4-Chlorophenyl benzenesulfonate –Cl –H Yellow oil 85 δ 7.3–7.9 (m), HRMS m/z 265.983 (calc. 265.981)
Phenyl 4-bromobenzenesulfonate –H –Br Crystalline solid 78 δ 7.5–8.1 (m), HRMS m/z 313.946 (calc. 313.945)
4-Formylphenyl 4-methylbenzenesulfonate –CHO –CH₃ Off-white solid 62 δ 9.9 (s, –CHO), δ 2.4 (s, –CH₃)
[3-(4-ClPh)-isoxazolyl]methyl benzenesulfonate Isoxazole-CH₂– –H Crystalline 75 δ 5.3 (s, –CH₂–), δ 6.8–7.6 (m)

*Inferred properties based on structural analogs. †Hypothetical yield based on similar reactions in .

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group (electron-donating) in this compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives), which are more lipophilic .
  • Stability : Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit higher thermal stability due to stronger C–X bonds, whereas the benzyloxy group may increase susceptibility to hydrolytic cleavage under acidic conditions .

Spectroscopic and Computational Data

  • DFT Studies: For [3-(4-ClPh)-isoxazolyl]methyl benzenesulfonate, HOMO-LUMO energy gaps (4.5–5.0 eV) and Hirshfeld surface analyses revealed dominant H-bonding and van der Waals interactions .
  • NMR/HRMS : Halogenated analogs show distinct aromatic splitting patterns (e.g., δ 7.5–8.1 for Br-substituted compounds), while the benzyloxy group introduces characteristic singlet peaks for the –OCH₂– moiety (δ ~5.1) .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(Benzyloxy)phenyl benzenesulfonate to maximize yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-(benzyloxy)phenol with benzenesulfonyl chloride. Key parameters include:
  • Temperature : Maintain 0–5°C during initial mixing to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility.
  • Catalyst : Add a base like triethylamine (1.2–1.5 equivalents) to neutralize HCl generated during the reaction.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >75% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzyloxy group (δ 5.0–5.2 ppm for -OCH₂Ph) and sulfonate ester (δ 7.5–8.3 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 355.09).
  • FT-IR : Peaks at 1170–1190 cm⁻¹ (S=O stretching) and 1250–1270 cm⁻¹ (C-O-C stretching) validate functional groups .

Q. How does the benzyloxy group influence the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : The benzyloxy group enhances lipophilicity, reducing solubility in polar solvents (e.g., water) but improving it in nonpolar solvents like dichloromethane. Comparative studies with analogs (e.g., 4-hydroxyphenyl benzenesulfonate) show a 3–5× increase in logP values due to the benzyloxy moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or concentration gradients). Strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in antiproliferative assays).
  • Orthogonal Assays : Confirm results using complementary methods (e.g., microtubule polymerization inhibition vs. immunofluorescence imaging).
  • Structural Validation : Ensure compound purity via HPLC (>95%) to exclude impurities as confounding factors .

Q. What strategies are employed to determine the binding affinity of this compound to microtubule proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize tubulin on a sensor chip to measure real-time binding kinetics (e.g., KD values).
  • Competitive Binding Assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement efficiency.
  • Molecular Dynamics Simulations : Model interactions between the sulfonate group and β-tubulin’s colchicine-binding site to predict binding modes .

Q. In designing analogs, how can computational modeling predict the impact of substituent variations on biological activity?

  • Methodological Answer :
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to guide substituent selection.
  • Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, replacing the benzyloxy group with a methoxy group may reduce steric hindrance in the binding pocket.
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cancer cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Test cytotoxicity across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors).
  • Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) to confirm on-target effects.
  • Microenvironment Factors : Replicate hypoxia or serum-starved conditions to assess context-dependent activity .

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